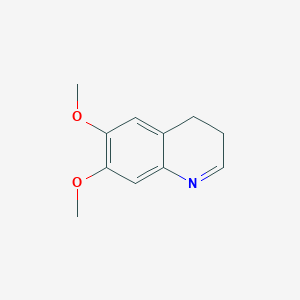

6,7-二甲氧基-3,4-二氢喹啉

描述

6,7-Dimethoxy-3,4-dihydroquinoline is a chemical compound that has been the subject of various studies due to its potential pharmacological properties and its role as an intermediate in the synthesis of complex heterocyclic compounds. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-3,4-dihydroquinoline derivatives has been achieved through various methods. One approach involves the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by a series of reactions including nitration, protection, and reduction to form tetrahydroquinolines, which can then undergo cyclization to produce pyrroloquinolines . Another method includes the synthesis of 1-aryl derivatives with anticonvulsant effects, where the sulfonamide function is introduced to inhibit the enzyme carbonic anhydrase, an attractive target in epilepsy . Additionally, the Ritter reaction has been applied for the direct cyclization of methyleugenol to form dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-3,4-dihydroquinoline derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined, revealing a distorted six-membered hetero ring with a dominantly 3 E conformation . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroquinoline undergoes various chemical reactions, including cycloadditions with electron-deficient olefins to form cycloadducts with high regio- and stereoselectivity . Additionally, bromination reactions have been performed on related compounds, leading to the addition of halogens to double bonds . These reactions are significant for the diversification of the compound's chemical space and the potential development of new pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-3,4-dihydroquinoline have been studied, including its photophysical properties in solution. The presence of solvated initial molecules and their protonated cationic forms affects the spectral and luminescent properties, with significant long-wavelength shifts observed in the electronic absorption and fluorescence spectra of the cationic form . These properties are important for the potential application of these compounds in photophysical studies and possibly in the design of optical materials.

科学研究应用

光物理性质

- 光物理研究:6,7-二甲氧基-3,4-二氢异喹啉因其独特的光物理性质而受到研究。研究表明,其在质子溶剂中的光谱和发光性质受酸碱相互作用的影响。该化合物表现出两种类型的发射中心:溶剂化初始分子及其质子化阳离子形式。研究指出,与初始形式相比,阳离子形式的电子吸收和荧光光谱发生了显着的长波长位移,这归因于分子中共轭链的伸长 (Dubouski 等人,2006).

化学反应和合成

- 新型反应:6,7-二甲氧基-3,4-二氢异喹啉已参与与各种缺电子烯烃的新型反应。这些反应产生具有高区域选择性和立体选择性的环加成物,表明其在合成化学中的潜力 (Nyerges 等人,2005).

- 对映选择性合成:该化合物已用于各种生物碱的对映选择性合成中,例如四氢原小檗碱和双苄基异喹啉生物碱。该过程涉及定量去质子化和烷基化,从而制备出具有重要生物学意义的这些生物碱 (Blank & Opatz, 2011).

生物和药用应用

- 细胞毒性和对接模拟:在药物化学领域,6,7-二甲氧基-3,4-二氢异喹啉衍生物对各种癌细胞系显示出有希望的细胞毒性作用。已进行分子对接模拟以了解这些化合物对癌症相关蛋白质的结合亲和力 (Saleh 等人,2020).

- 药理学特征:已经进行研究来评估 1-芳基-6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-磺酰胺的药理学特征,发现它们具有有效的抗惊厥作用。其中一些分子的性质优于标准抗惊厥药物,表明它们的潜在治疗应用 (Gitto 等人,2009).

晶体结构分析

- 晶体结构和光谱:6,7-二甲氧基-3,4-二氢异喹啉衍生物的晶体和分子结构已得到广泛研究。已采用 X 射线衍射分析和光谱技术来了解这些化合物的分子构象和电子结构 (Sokol 等人,2001).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The relevant papers retrieved include a study on the synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid , and a study on the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .

属性

IUPAC Name |

6,7-dimethoxy-3,4-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQKWPCPZKVOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296870 | |

| Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3,4-dihydroquinoline | |

CAS RN |

439095-32-6 | |

| Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)